4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid
Overview
Description
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as a base . The piperidine ring is often introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The pyrazole ring can be hydrogenated to form a dihydropyrazole derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions.
Major Products
The major products formed from these reactions include amine derivatives from the reduction of the nitro group, dihydropyrazole derivatives from the hydrogenation of the pyrazole ring, and substituted piperidine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets. The pyrazole ring can interact with metal ions, forming stable complexes that can modulate enzymatic activity. The nitropyrimidine core can participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(3,5-dimethylpyrazol-1-yl)-7-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- tris(3,5-dimethylpyrazol-1-yl)phosphane
Uniqueness
4-(3,5-Dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine is unique due to its combination of a pyrazole ring, a piperidine ring, and a nitropyrimidine core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2.C2H2O4/c1-10-5-7-20(8-6-10)16-17-13(4)14(22(23)24)15(18-16)21-12(3)9-11(2)19-21;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCRSRXRUUPJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)N3C(=CC(=N3)C)C)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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